molecular formula C10H20O B1597998 2-Propylheptan-1-al CAS No. 76058-49-6

2-Propylheptan-1-al

Cat. No. B1597998
CAS RN: 76058-49-6
M. Wt: 156.26 g/mol
InChI Key: FEFNFOUJRMDJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylheptan-1-al, also known as 2-Propylheptanol, is a chemical compound with various industrial uses . It is a colorless, waxy solid .


Synthesis Analysis

2-Propylheptan-1-al is an oxo alcohol, meaning that it is produced from the hydroformylation (“oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol: Synthesis of 2-propylheptanol from pentanal via an aldol reaction followed by catalytic hydrogenation .


Molecular Structure Analysis

The molecular formula of 2-Propylheptan-1-al is C10H20O . The molecular weight is 156.265 Da .


Chemical Reactions Analysis

As an oxo alcohol, 2-Propylheptan-1-al is produced from the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol .


Physical And Chemical Properties Analysis

2-Propylheptan-1-al is a colorless, waxy solid . It has a molecular weight of 156.265 Da and a density of 0.816g/cm3 . The boiling point is 203.5ºC at 760 mmHg .

Safety And Hazards

2-Propylheptan-1-al can cause eye and skin irritation . It is harmful to aquatic life with long-lasting effects . Protective measures include wearing protective gloves, avoiding release to the environment, and washing thoroughly after handling .

Future Directions

2-Propylheptan-1-al has many applications, including as raw materials for plasticizers, resins, processing solvents, and precursors to detergents . Due to its very limited miscibility with water, it can be used as a special solvent, with potential application in life sciences . A promising application of these alcohols would be as precursors to acrylate monomers, potentially conferring enhanced flexibility .

properties

IUPAC Name

2-propylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFNFOUJRMDJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997386
Record name 2-Propylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylheptan-1-al

CAS RN

76058-49-6
Record name 2-Propylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76058-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylheptan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylheptan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An autoclave was charged with 420 g of 2-propyl-2-heptenal and 4 g of a 5% Pd carbon powder (water content: 56%, manufactured by N.E. Chemcat Corporation), and the mixture was stirred at 75° C. for 1.5 hours under a hydrogen pressure of 1.5 MPa. The reaction product was filtered through a membrane filter (PTFE, 0.5 μm) to obtain 416 g of 2-propylheptanal.
Quantity
420 g
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylheptan-1-al
Reactant of Route 2
2-Propylheptan-1-al
Reactant of Route 3
Reactant of Route 3
2-Propylheptan-1-al
Reactant of Route 4
Reactant of Route 4
2-Propylheptan-1-al
Reactant of Route 5
Reactant of Route 5
2-Propylheptan-1-al
Reactant of Route 6
Reactant of Route 6
2-Propylheptan-1-al

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.